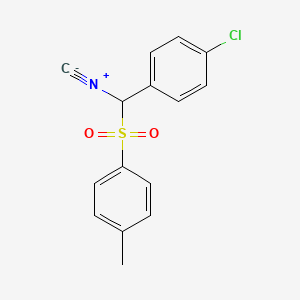

a-Tosyl-(4-chlorobenzyl) isocyanide

Description

BenchChem offers high-quality a-Tosyl-(4-chlorobenzyl) isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-Tosyl-(4-chlorobenzyl) isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRPWPBVEQTKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661692 | |

| Record name | 1-Chloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918892-30-5 | |

| Record name | 1-Chloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

α-Tosyl-(4-chlorobenzyl) Isocyanide: A Technical Guide for Advanced Organic Synthesis

Executive Summary: α-Tosyl-(4-chlorobenzyl) isocyanide is a specialized, multifunctional reagent belonging to the α-substituted tosylmethyl isocyanide (TosMIC) family. Characterized by the presence of a p-toluenesulfonyl (tosyl) group, an isocyanide moiety, and a 4-chlorobenzyl substituent on the α-carbon, this compound serves as a powerful building block in synthetic organic chemistry. Its unique electronic and structural features enable the efficient construction of complex molecular architectures, particularly five-membered heterocyclic rings like imidazoles and oxazoles, which are prevalent scaffolds in medicinal chemistry. This guide provides a comprehensive overview of its properties, a detailed methodology for its synthesis, and a practical protocol for its application in the renowned van Leusen imidazole synthesis, offering researchers a complete framework for its utilization in drug discovery and development.

Introduction: The Architectural Versatility of Substituted TosMIC Reagents

Tosylmethyl isocyanide (TosMIC) and its derivatives are cornerstone reagents in modern organic synthesis, prized for their unique combination of reactive functional groups.[1][2] The parent molecule features an isocyanide carbon, an acidic α-carbon, and a tosyl group which acts as an excellent leaving group.[1][2] This trifecta of functionality allows TosMIC to act as a versatile C1 synthon in a multitude of transformations.[3][4]

The power of the TosMIC scaffold can be significantly expanded by introducing substituents at the α-carbon. α-Tosyl-(4-chlorobenzyl) isocyanide is one such derivative, where the hydrogen on the α-carbon is replaced by a 4-chlorobenzyl group. This substitution has two primary consequences:

-

Structural Incorporation: The 4-chlorobenzyl group is directly incorporated into the final product, providing a straightforward route to molecules bearing this specific, synthetically useful moiety. The chloro-aromatic motif is common in pharmaceuticals and agrochemicals.

-

Modified Reactivity: The benzyl group precludes reactions that rely on the acidity of the α-proton, such as the conversion of ketones to nitriles.[5][6] Instead, it channels the reagent's reactivity towards cycloaddition pathways, making it a specialist reagent for heterocycle synthesis.[3][7]

This guide focuses exclusively on α-Tosyl-(4-chlorobenzyl) isocyanide, elucidating its chemical nature and providing the technical details necessary for its preparation and application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is critical for its effective use. The key data for α-Tosyl-(4-chlorobenzyl) isocyanide are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂ClNO₂S | [6] |

| Molecular Weight | 319.78 g/mol | Calculated |

| CAS Number | 918892-30-5 | [8] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like CH₂Cl₂, CHCl₃, THF, DME. Insoluble in water. | [2][6] |

| XLogP3-AA | 3.6 | [6] |

Spectroscopic Signatures:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the range of 2165–2110 cm⁻¹ due to the C≡N stretch of the isocyanide group. The tosyl group will exhibit strong absorptions for the S=O stretches.[6]

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons of the tosyl and 4-chlorobenzyl groups (typically 7.0-7.8 ppm), a singlet for the tosyl methyl group (~2.4 ppm), and a signal for the benzylic proton.[6]

-

¹³C NMR Spectroscopy: The isocyanide carbon will appear as a distinct signal in the ¹³C NMR spectrum.

-

Mass Spectrometry: The molecular ion peak will show a characteristic M/M+2 isotope pattern in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[6]

Synthesis of α-Tosyl-(4-chlorobenzyl) Isocyanide

The preparation of α-substituted TosMIC reagents is a well-established, two-step process that can be readily adapted for the title compound.[9] The synthesis begins with the formation of an N-formamide intermediate, followed by its dehydration to the target isocyanide.

Workflow for Synthesis

Caption: Two-step synthesis of α-Tosyl-(4-chlorobenzyl) isocyanide.

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure described by Sisko et al. for aryl-substituted TosMIC reagents.[3][10]

Step 1: Preparation of N-(α-Tosyl-(4-chlorobenzyl))formamide

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzaldehyde (1.0 eq), formamide (10 eq), toluene (2 M relative to aldehyde), and acetonitrile (0.5 M relative to aldehyde).

-

Heating: Heat the solution to 50°C with stirring.

-

Addition of Sulfinic Acid: Once the solution is homogeneous, add p-toluenesulfinic acid (1.0 eq) in one portion.

-

Reaction: Continue heating at 50°C for 8-10 hours, monitoring the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Add tert-butyl methyl ether (TBME) and then water. Cool the resulting biphasic mixture to 0°C and stir for 1 hour to precipitate the product.

-

Isolation: Collect the white solid by vacuum filtration, wash the filter cake with cold TBME, and dry under vacuum to yield the formamide intermediate. The product is typically of sufficient purity for the next step.

Step 2: Dehydration to α-Tosyl-(4-chlorobenzyl) Isocyanide

-

Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N-(α-tosyl-(4-chlorobenzyl))formamide (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).

-

Base Addition: Add triethylamine (5.0 eq) and cool the resulting suspension to 0°C in an ice bath.

-

Dehydrating Agent: Add phosphoryl chloride (POCl₃) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the formamide is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ether/hexanes mixture) to yield the pure isocyanide.

Application in Heterocycle Synthesis: The van Leusen Imidazole Synthesis

A primary application of α-substituted TosMIC reagents is the synthesis of polysubstituted imidazoles via the van Leusen reaction.[7] This transformation involves the cycloaddition of the TosMIC reagent to an aldimine, which can be conveniently formed in situ. The reaction delivers highly functionalized imidazoles with predictable regiochemistry.[3][10]

Reaction Mechanism

Caption: General workflow for the van Leusen Imidazole Synthesis.

Experimental Protocol: One-Pot Synthesis of a 1,4,5-Trisubstituted Imidazole

This protocol is a representative example based on the procedures reported for aryl-substituted TosMIC reagents.[3]

-

Imine Formation: In a round-bottom flask, dissolve the desired aldehyde (e.g., benzaldehyde, 1.05 eq) and amine (e.g., benzylamine, 1.0 eq) in a suitable solvent such as methanol or a mixture of DMF and water. Stir at room temperature for 30-60 minutes to allow for in situ imine formation.

-

Reagent Addition: To the solution containing the pre-formed imine, add α-Tosyl-(4-chlorobenzyl) isocyanide (1.0 eq) followed by a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude residue should be purified by column chromatography on silica gel to afford the pure 1,4,5-trisubstituted imidazole product.

Safety and Handling

-

Isocyanides: While parent TosMIC is noted as being practically odorless, many isocyanides are known for their strong, unpleasant odors and potential toxicity.[2] All manipulations should be performed in a well-ventilated fume hood.

-

Reagents: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Triethylamine is flammable and corrosive. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: α-Tosyl-(4-chlorobenzyl) isocyanide should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6]

Conclusion

α-Tosyl-(4-chlorobenzyl) isocyanide stands out as a highly effective and specialized reagent for the synthesis of complex organic molecules. By leveraging the robust and high-yielding protocols for its own synthesis, researchers can readily access this valuable building block. Its subsequent application in the van Leusen imidazole synthesis provides a direct and predictable route to 1,4,5-trisubstituted imidazoles bearing a 4-chlorobenzyl moiety at the 5-position. The methodologies presented in this guide offer a solid foundation for drug development professionals and synthetic chemists to incorporate this powerful tool into their research programs, accelerating the discovery of novel chemical entities.

References

-

Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]

-

Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. PubMed, 10814116. [Link]

-

Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, ACS Publications. [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Ma, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1063. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Macmillan Group. [Link]

-

Varsal. (n.d.). TosMIC Whitepaper. Varsal Chemical. Retrieved from [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. Retrieved from [Link]

-

Wang, L., et al. (2008). (RS)-N-[(4-Chlorophenyl)(phenyl)methyl]formamide. Acta Crystallographica Section E, 64(Pt 12), o2408. [Link]

-

Saeed, A., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(11), 17616–17631. [Link]

- Google Patents. (1998). Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-[(4-methylphenyl)sulfonylmethyl]formamide: A Crucial Intermediate for Pharmaceutical R&D. Pharmaffiliates. Retrieved from [Link]

-

ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.

-

Brainscape. (n.d.). Dehydration and Clearing. Brainscape. Retrieved from [Link]

-

ResearchGate. (2019). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

a-Tosyl-(4-chlorobenzyl) isocyanide structure and properties

An In-Depth Technical Guide to α-Tosyl-(4-chlorobenzyl) isocyanide for Advanced Organic Synthesis and Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on α-Tosyl-(4-chlorobenzyl) isocyanide, a highly versatile and reactive reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structure, properties, synthesis, and critical applications, with a focus on the mechanistic principles that drive its utility in modern organic chemistry.

Introduction: A Multifaceted Synthetic Building Block

α-Tosyl-(4-chlorobenzyl) isocyanide is a specialized derivative of the well-known Tosylmethyl isocyanide (TosMIC) reagent.[1][2] Its structure is distinguished by the presence of a 4-chlorobenzyl group attached to the α-carbon, which is positioned between the isocyanide and the tosyl (p-toluenesulfonyl) groups.[3] This unique arrangement of functional groups—an acidic α-proton, a reactive isocyanide, and an excellent sulfinate leaving group—makes it an invaluable tool for the construction of complex molecular architectures.[1][4][5]

The compound's primary value lies in its ability to serve as a connective C1 synthon for creating diverse carbon-nitrogen bonds, which are fundamental to a vast array of pharmaceuticals and biologically active compounds.[4][6] It is particularly instrumental in multicomponent reactions, such as the Van Leusen reaction, for the synthesis of important five-membered heterocycles like imidazoles and oxazoles—scaffolds frequently found in drug candidates.[5][7][8][9] The presence of the 4-chlorobenzyl moiety provides an additional point of structural diversity and can influence the electronic properties and biological activity of the final products.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene.[3] Its structural complexity is the source of its synthetic versatility. The strong electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups render the single proton on the α-carbon acidic, with a pKa estimated to be around 14, allowing for easy deprotonation to form a reactive carbanion.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 918892-30-5 | [4][10][11] |

| Molecular Formula | C₁₅H₁₂ClNO₂S | [4][11] |

| Molecular Weight | 305.78 g/mol | [4][11] |

| Appearance | Sandy solid | [4] |

| Purity | ≥ 95% (HPLC) | [4] |

| Storage Conditions | 0-8°C, Sealed in dry environment | [4][6][12] |

| Solubility | Limited in water; soluble in polar organic solvents like THF and DME. | [1][3] |

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of α-Tosyl-(4-chlorobenzyl) isocyanide is critical before its use in sensitive synthetic applications. The following spectroscopic signatures serve as a reliable validation framework.

-

Infrared (IR) Spectroscopy : The most diagnostic feature is the strong, sharp absorption band corresponding to the isocyanide (N≡C) stretching vibration, which typically appears in the range of 2165–2110 cm⁻¹.[3] The tosyl group provides additional characteristic bands for the S=O stretches.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy :

-

¹H NMR : The spectrum will show characteristic signals for the aromatic protons of the tosyl group (typically 7.2-7.8 ppm) and the 4-chlorobenzyl group. A distinct singlet for the methyl protons of the tosyl group is expected around 2.4 ppm.[3] The proton on the α-carbon will appear as a singlet, with its chemical shift influenced by the surrounding groups.

-

¹³C NMR : The carbon of the isocyanide group will have a characteristic chemical shift. Signals corresponding to the aromatic carbons and the methyl carbon of the tosyl group will also be present.

-

-

Mass Spectrometry (MS) : Mass spectrometric analysis will confirm the molecular weight, with the molecular ion peak appearing at an m/z of approximately 305.8.[3] A key diagnostic feature is the presence of a characteristic M+2 isotope peak at ~307.8, with an intensity of about one-third of the molecular ion peak, which is definitive for a molecule containing one chlorine atom.[3]

Synthesis Methodology: From Precursor to Reagent

The most established route for preparing α-substituted TosMIC reagents like α-Tosyl-(4-chlorobenzyl) isocyanide is via the dehydration of the corresponding N-formamide precursor.[13] This two-step approach ensures high purity and yield.

Step 1: Synthesis of N-[α-Tosyl-(4-chlorobenzyl)]formamide

This step involves a multicomponent reaction between 4-chlorobenzaldehyde, p-toluenesulfinic acid, and formamide. The use of chlorotrimethylsilane (TMSCl) is a critical choice; it acts as a water scavenger, consuming the water generated during condensation and liberating HCl in situ, which catalyzes the reaction sequence. This avoids harsh conditions and improves yields compared to older methods.[13]

Protocol:

-

Charge a three-necked, round-bottomed flask equipped with an overhead stirrer, reflux condenser, and nitrogen inlet with acetonitrile and toluene.

-

Add 4-chlorobenzaldehyde (1.0 eq), formamide (2.5 eq), and chlorotrimethylsilane (1.1 eq).

-

Heat the solution to 50°C for 4-5 hours to facilitate the formation of the aminal intermediate.

-

Add p-toluenesulfinic acid (1.5 eq) to the reaction mixture and continue heating for an additional 4-5 hours.

-

Cool the solution to room temperature and add tert-butyl methyl ether (TBME) to precipitate the formamide product.

-

Isolate the solid product by filtration, wash with TBME, and dry under vacuum.

Step 2: Dehydration to α-Tosyl-(4-chlorobenzyl) isocyanide

The final step is the dehydration of the formamide using a suitable reagent. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine is a common and effective system for this transformation. The base neutralizes the HCl byproduct, preventing side reactions.

Protocol:

-

Suspend the N-[α-Tosyl-(4-chlorobenzyl)]formamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add triethylamine (2.5 eq) followed by the dropwise addition of phosphorus oxychloride (1.2 eq), maintaining the temperature below 5°C.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target isocyanide.

Chemical Reactivity and Mechanistic Insights

The synthetic power of α-Tosyl-(4-chlorobenzyl) isocyanide stems from the interplay of its three key functional components.

-

Acidic α-Proton : Allows for facile deprotonation with a suitable base (e.g., t-BuOK, NaH) to form a nucleophilic carbanion.[1][5]

-

Isocyanide Group : The carbon atom of the isocyanide is both nucleophilic and electrophilic, enabling it to participate in α-additions and cycloaddition reactions.[3]

-

Tosyl Group : Serves as an excellent leaving group (as p-toluenesulfinic acid) in elimination steps, which is crucial for the aromatization step in the synthesis of heterocycles.[1][8][14]

Application in the Van Leusen Reaction

The Van Leusen reaction is a cornerstone application of TosMIC and its derivatives. When reacted with a ketone in the presence of a base, it provides a general one-step synthesis of nitriles with one additional carbon atom.[7][14][15] With aldehydes, the reaction can be directed to form oxazoles, and with aldimines (formed in situ from an aldehyde and an amine), it yields imidazoles.[8][14][16]

General Mechanism for Heterocycle Formation

Caption: Generalized workflow for heterocycle synthesis.

This process involves the initial deprotonation of the reagent, followed by nucleophilic attack on the electrophile (e.g., an aldehyde). The resulting adduct undergoes a 5-endo-dig cyclization to form a five-membered ring intermediate.[14][16] Finally, a base-promoted elimination of the stable p-toluenesulfinic acid drives the reaction forward and results in the formation of the aromatic heterocyclic product.[8]

Applications in Research and Drug Development

The ability to efficiently construct complex heterocyclic scaffolds makes α-Tosyl-(4-chlorobenzyl) isocyanide a valuable asset in medicinal chemistry and pharmaceutical development.[3][4]

-

Heterocycle Synthesis : It is a key building block for creating libraries of oxazoles, imidazoles, pyrroles, and triazoles for high-throughput screening.[5] These scaffolds are prevalent in a wide range of clinically used drugs.

-

Drug Discovery : Researchers have used this compound and its analogs in the synthesis of potential drug candidates, including novel anti-cancer agents and inhibitors of enzymes implicated in neurodegenerative diseases.[3]

-

Material Science and Catalysis : Beyond pharmaceuticals, it has been investigated for creating advanced polymers and materials with specific properties and as a ligand in catalytic processes to enhance reaction selectivity.[4]

Handling and Safety Information

As a reactive chemical, α-Tosyl-(4-chlorobenzyl) isocyanide must be handled with appropriate care.

-

Hazards : The compound is harmful if swallowed or inhaled and causes serious skin and eye irritation. It may also cause respiratory irritation.[17]

-

Precautions : Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Storage : Store in a tightly sealed container in a dry, cool place between 0-8°C to maintain its stability and prevent degradation.[4][12]

References

- 1. varsal.com [varsal.com]

- 2. TosMIC - Wikipedia [en.wikipedia.org]

- 3. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. A-TOSYL-(4-CHLOROBENZYL) ISOCYANIDE | 918892-30-5 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. 918892-30-5|a-Tosyl-(4-chlorobenzyl) isocyanide|BLD Pharm [bldpharm.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 17. A-TOSYL-(4-CHLOROBENZYL) ISOCYANIDE | 918892-30-5 [amp.chemicalbook.com]

The Synthetic Versatility of α-Tosyl-(4-chlorobenzyl) isocyanide: A Technical Guide for Researchers

Introduction: A Privileged Scaffold in Modern Organic Synthesis

α-Tosyl-(4-chlorobenzyl) isocyanide, with CAS number 918892-30-5, is a specialized organic compound that has emerged as a valuable and versatile building block in the field of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a tosyl group, a 4-chlorobenzyl moiety, and a reactive isocyanide functional group, endows it with a rich and diverse reactivity profile.[2] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this reagent, with a particular focus on its utility for researchers, scientists, and drug development professionals.

The presence of the electron-withdrawing tosyl group significantly enhances the electrophilic character of the adjacent carbon atom, making it highly susceptible to nucleophilic attack.[2] This, coupled with the inherent reactivity of the isocyanide functional group, allows for its participation in a wide array of chemical transformations, including multicomponent reactions, cycloadditions, and nucleophilic additions.[1][2] The 4-chlorobenzyl substituent further modulates the electronic properties of the molecule.[2] These characteristics make α-Tosyl-(4-chlorobenzyl) isocyanide a powerful tool for the efficient construction of complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in numerous natural products and pharmaceutical agents.[1][2]

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of α-Tosyl-(4-chlorobenzyl) isocyanide is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 918892-30-5 | [2][3][4] |

| Molecular Formula | C₁₅H₁₂ClNO₂S | [2][5] |

| Molecular Weight | 305.78 g/mol | [5] |

| IUPAC Name | 1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | [2][6] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Cl)[N+]#[C-] | [2] |

| Physical State | Solid | [7][8][9] |

| Storage | 2-8°C, sealed in a dry environment | [4][10][11] |

The isocyanide functional group exhibits a characteristic strong absorption in the infrared (IR) spectrum, typically in the range of 2165–2110 cm⁻¹.[12] The molecule's structure, featuring both polar (tosyl group) and nonpolar (aromatic rings) components, influences its solubility, generally showing limited solubility in water but better solubility in polar organic solvents.[2]

Synthesis of α-Tosyl-(4-chlorobenzyl) isocyanide

The synthesis of α-Tosyl-(4-chlorobenzyl) isocyanide and its analogs typically involves the dehydration of the corresponding N-formamide precursor. A general and efficient method for preparing substituted TosMIC reagents, such as the title compound, has been described.[13]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of α-Tosyl-(4-chlorobenzyl) isocyanide.

Detailed Experimental Protocol (Adapted from a general procedure for α-tosylbenzyl isocyanides[13])

Step 1: Synthesis of N-(α-Tosyl-(4-chlorobenzyl))formamide

-

To a solution of 4-chlorobenzaldehyde and formamide in a suitable solvent (e.g., acetonitrile/toluene), add chlorotrimethylsilane.

-

Heat the reaction mixture (e.g., at 50°C) for several hours.

-

Add p-toluenesulfinic acid to the reaction mixture and continue heating for an additional several hours.

-

After cooling to room temperature, work up the reaction mixture by adding an ether solvent (e.g., TBME) and washing with water and brine.

-

Isolate the crude product and purify by recrystallization to obtain N-(α-Tosyl-(4-chlorobenzyl))formamide.

Step 2: Dehydration to α-Tosyl-(4-chlorobenzyl) isocyanide

-

Dissolve N-(α-Tosyl-(4-chlorobenzyl))formamide in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add phosphorus oxychloride (POCl₃) to the solution.

-

Cool the reaction mixture to 0°C.

-

Slowly add triethylamine (Et₃N) while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to proceed, followed by an aqueous workup.

-

Extract the product with an organic solvent, and purify the crude product by recrystallization to yield α-Tosyl-(4-chlorobenzyl) isocyanide.

Note: Isocyanides are known for their air and moisture sensitivity and often have a strong, unpleasant odor.[2] Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Reactivity and Synthetic Applications

The synthetic utility of α-Tosyl-(4-chlorobenzyl) isocyanide stems from the cooperative reactivity of its functional groups. It serves as a versatile C1 synthon and participates in a variety of transformations.[7][14]

Nucleophilic Addition Reactions

The electrophilic carbon of the isocyanide group readily undergoes attack by various nucleophiles, including water, alcohols, and amines.[2] These reactions typically proceed through the formation of an α-adduct.

Cycloaddition Reactions

The isocyanide group can participate in [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings such as oxazoles, imidazoles, and pyrroles.[2][15] This reactivity is analogous to that of the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), which is a well-established reagent for the synthesis of such heterocycles.[8][16]

Caption: General scheme for [3+2] cycloaddition reactions.

Multicomponent Reactions (MCRs)

α-Tosyl-(4-chlorobenzyl) isocyanide is an excellent component in isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions.[17][18] These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, which is highly desirable in drug discovery and combinatorial chemistry.[17][19]

The Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and an aldehyde or ketone to form an α-acyloxy amide.[17]

Caption: The Passerini three-component reaction.

The Ugi Reaction: This four-component reaction combines an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone to produce a bis-amide.[18] The Ugi reaction is renowned for its ability to generate a high degree of molecular diversity.[19][20]

Caption: The Ugi four-component reaction.

Applications in Medicinal Chemistry and Drug Discovery

The ability of α-Tosyl-(4-chlorobenzyl) isocyanide to facilitate the synthesis of diverse and complex molecular structures makes it a valuable tool in medicinal chemistry.[2] The heterocyclic scaffolds and functionalized amide products generated using this reagent are of significant interest in the development of new therapeutic agents.[1][2] Researchers have utilized this compound and its analogs in the synthesis of potential drug candidates for a range of diseases, including the development of novel anti-cancer agents and enzyme inhibitors.[2]

Conclusion: A Powerful and Adaptable Synthetic Tool

α-Tosyl-(4-chlorobenzyl) isocyanide is a highly functionalized and reactive building block that offers synthetic chemists a powerful and adaptable tool for the construction of complex organic molecules. Its utility in nucleophilic additions, cycloadditions, and, most notably, multicomponent reactions, provides efficient pathways to a wide variety of molecular scaffolds relevant to pharmaceutical and materials science research.[1] As the demand for molecular diversity and synthetic efficiency continues to grow, the importance of reagents like α-Tosyl-(4-chlorobenzyl) isocyanide in modern organic synthesis is set to expand further.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

- 3. A-TOSYL-(4-CHLOROBENZYL) ISOCYANIDE | 918892-30-5 [chemicalbook.com]

- 4. 918892-30-5 | CAS DataBase [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. A-TOSYL-(4-CHLOROBENZYL) ISOCYANIDE | 918892-30-5 [amp.chemicalbook.com]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 918892-30-5|a-Tosyl-(4-chlorobenzyl) isocyanide|BLD Pharm [bldpharm.com]

- 12. Isocyanide - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Passerini reaction - Wikipedia [en.wikipedia.org]

- 18. Ugi reaction - Wikipedia [en.wikipedia.org]

- 19. Ugi Reaction [organic-chemistry.org]

- 20. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

A-Tosyl-(4-chlorobenzyl) Isocyanide: A Comprehensive Technical Guide to Synthesis and Application

Abstract: This technical guide provides an in-depth exploration of the synthesis of α-Tosyl-(4-chlorobenzyl) isocyanide, a versatile substituted isocyanide reagent crucial for the construction of complex molecular architectures. Primarily targeting researchers, medicinal chemists, and drug development professionals, this document elucidates the core synthetic strategy, focusing on the renowned van Leusen reaction. We detail the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and discuss the compound's significance as a building block in synthetic and medicinal chemistry. The guide is structured to deliver not only procedural instructions but also the causal reasoning behind experimental choices, ensuring scientific integrity and practical utility.

Introduction: The Significance of α-Substituted TosMIC Reagents

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a uniquely functionalized C1 synthon that has become an indispensable tool in organic synthesis.[1] Its remarkable versatility stems from a compact collection of functional groups: an isocyanide, an acidic α-carbon, and a sulfonyl group that serves as both an activating group and an excellent leaving group.[1][2] This arrangement facilitates a wide array of chemical transformations, most notably in the synthesis of nitrogen-containing heterocycles like pyrroles, oxazoles, and imidazoles, which are prevalent motifs in pharmacologically active compounds.[3][4]

α-Tosyl-(4-chlorobenzyl) isocyanide is a key derivative of TosMIC. The introduction of the 4-chlorobenzyl group at the α-position creates a specialized building block that allows for the direct incorporation of this substituted aryl moiety into target molecules. This is particularly valuable in medicinal chemistry, where the 4-chlorophenyl group is a common feature in many therapeutic agents due to its metabolic stability and ability to engage in favorable interactions with biological targets.[5][6] The synthesis of this compound is, therefore, a critical enabling step for drug discovery programs and the development of novel synthetic methodologies.[6]

This guide focuses on the most direct and reliable method for its preparation: the reaction between p-toluenesulfonylmethyl isocyanide (TosMIC) and 4-chlorobenzaldehyde.

Synthetic Strategy and Mechanism

The formation of α-Tosyl-(4-chlorobenzyl) isocyanide is achieved via a Knoevenagel-type condensation reaction, a variant of the broader class of reactions involving TosMIC. The core of this transformation relies on the high acidity of the methylene protons of TosMIC, which are flanked by the electron-withdrawing tosyl and isocyanide groups.[7]

Causality of the Reaction Mechanism

The synthesis proceeds through a well-established mechanistic pathway:

-

Deprotonation: The reaction is initiated by the deprotonation of TosMIC using a strong, non-nucleophilic base, such as potassium t-butoxide (t-BuOK) or sodium hydride (NaH).[1] The choice of a strong base is critical to quantitatively generate the TosMIC anion, a potent carbon nucleophile. The reaction is typically conducted at low temperatures (e.g., -60 °C to 0 °C) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) to prevent side reactions and ensure the stability of the anion.

-

Nucleophilic Addition: The generated TosMIC anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This addition forms a tetrahedral alkoxide intermediate.

-

Cyclization (Oxazoline Formation): The alkoxide intermediate then undergoes a rapid intramolecular 5-endo-dig cyclization, where the oxygen anion attacks the carbon of the isocyanide group.[7] This step forms a five-membered oxazoline ring intermediate.

-

Elimination & Dehydration: Under the reaction conditions, this intermediate is unstable. A base-assisted elimination of a water molecule occurs, leading to the formation of the target α,β-unsaturated isocyanide, α-Tosyl-(4-chlorobenzyl) isocyanide. The tosyl group remains attached to the α-carbon, stabilizing the final product.

Visualization of Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of α-Tosyl-(4-chlorobenzyl) isocyanide from TosMIC and 4-chlorobenzaldehyde.

Caption: Reaction mechanism for the synthesis of α-Tosyl-(4-chlorobenzyl) isocyanide.

Experimental Protocol

This protocol provides a robust, self-validating procedure for the laboratory-scale synthesis of the target compound. The quantities can be scaled as needed, with appropriate adjustments to reaction time and purification methods.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Purity | Notes |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 1.95 g (1.0 eq.) | >98% | Stable solid, store in a cool, dry place. |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g (1.0 eq.) | >98% | Solid. |

| Potassium t-butoxide (t-BuOK) | C₄H₉KO | 112.21 | 2.24 g (2.0 eq.) | >97% | Highly hygroscopic, handle under inert gas. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous | Dry over sodium/benzophenone or use from a solvent purification system. |

| Methanol (MeOH) | CH₄O | 32.04 | 15 mL | Reagent Grade | Used for workup. |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | Reagent Grade | For extraction. |

| Saturated NaCl solution (Brine) | NaCl(aq) | - | As needed | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Granular | For drying organic layers. |

Equipment

-

Three-necked round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Thermometer

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the synthetic process.

Caption: General experimental workflow for the synthesis of α-Tosyl-(4-chlorobenzyl) isocyanide.

Detailed Steps:

-

Preparation: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add potassium t-butoxide (2.24 g, 20 mmol).[8] Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous THF (30 mL) to the flask. In a separate flask, dissolve TosMIC (1.95 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in anhydrous THF (20 mL).

-

Reaction Initiation: Cool the suspension of t-BuOK in THF to -60 °C using a dry ice/acetone bath.[8]

-

Slow Addition: Add the solution of TosMIC and 4-chlorobenzaldehyde dropwise to the cold t-BuOK suspension over 15-20 minutes, ensuring the internal temperature does not rise above -50 °C.

-

Reaction: Stir the reaction mixture at -60 °C for 1 hour.[8] Afterwards, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir at room temperature for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully add methanol (15 mL) to quench the reaction.[8]

-

Workup and Extraction: Dilute the mixture with water (50 mL) and diethyl ether (50 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to yield α-Tosyl-(4-chlorobenzyl) isocyanide as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional group stretches (e.g., isocyanide -N≡C at ~2140 cm⁻¹, sulfonyl S=O at ~1320 and ~1150 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Conclusion

The synthesis of α-Tosyl-(4-chlorobenzyl) isocyanide via the condensation of TosMIC with 4-chlorobenzaldehyde is a reliable and efficient method for producing this valuable synthetic intermediate. The protocol described herein, grounded in the principles of the van Leusen reaction, provides a clear and reproducible pathway for researchers. The resulting compound serves as a powerful tool, enabling the streamlined synthesis of complex molecules and heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries. Mastery of this synthesis provides access to a versatile building block, facilitating innovation in drug discovery and development.

References

-

van Leusen, D., Oldenziel, O. H., & van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tosylmethyl Isocyanide (TosMIC): A Versatile Reagent for Heterocyclic Synthesis and Organic Chemistry. Retrieved from [Link]

-

Proactive Molecular. (2024). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. Available at: [Link]

-

R Discovery. (n.d.). Reactions of Tosylmethyl Isocyanide with an Aldehyde and an Amine. Retrieved from [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Gaonkar, A. V., & K. S, R. (2021). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

a-Tosyl-(4-chlorobenzyl) isocyanide molecular weight and formula

An In-Depth Technical Guide to α-Tosyl-(4-chlorobenzyl) isocyanide: Synthesis, Properties, and Applications

Abstract

α-Tosyl-(4-chlorobenzyl) isocyanide is a specialized organic compound that has emerged as a highly versatile and valuable reagent in modern synthetic chemistry. Characterized by the presence of a tosyl group, a 4-chlorobenzyl moiety, and a reactive isocyanide functional group, this molecule serves as a powerful building block for the construction of complex molecular architectures. Its unique electronic properties, stemming from the combination of the electron-withdrawing sulfonyl group and the ambiphilic nature of the isocyanide carbon, enable a wide range of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, mechanistic insights into its reactivity, and its significant applications in pharmaceutical development and materials science. It is intended for researchers, chemists, and professionals in drug discovery seeking to leverage the synthetic potential of this important intermediate.

Physicochemical Properties and Identification

α-Tosyl-(4-chlorobenzyl) isocyanide is a sandy solid at room temperature.[1] Its structure features a stereocenter at the carbon atom bonded to the isocyanide, tosyl, and chlorobenzyl groups. The key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂ClNO₂S | [1][2][3] |

| Molecular Weight | 305.78 g/mol | [1][2][3] |

| IUPAC Name | 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | [4] |

| CAS Number | 918892-30-5 | [1][2][4] |

| Appearance | Sandy solid | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry place | [1][3] |

| SMILES Code | ClC1=CC=C(C=C1)C([N+]#[C-])S(=O)(C2=CC=C(C)C=C2)=O | [3][4] |

Synthesis and Mechanistic Pathway

The synthesis of α-tosyl-(4-chlorobenzyl) isocyanide is most effectively achieved through a two-step process that begins with the formation of an N-formamide intermediate, followed by a dehydration step to yield the target isocyanide. This approach is a well-established route for preparing substituted tosylmethyl isocyanide (TosMIC) derivatives.[5][6]

Overall Synthesis Workflow

The synthetic route involves the reaction of p-toluenesulfinic acid with 4-chlorobenzaldehyde and formamide to create the N-(α-Tosyl-(4-chlorobenzyl))formamide intermediate. This intermediate is then dehydrated, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base, to furnish the final isocyanide product.

Caption: General workflow for the synthesis of α-Tosyl-(4-chlorobenzyl) isocyanide.

Detailed Experimental Protocol

Step 1: Synthesis of N-(α-Tosyl-(4-chlorobenzyl))formamide

-

To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzaldehyde (1.0 eq), formamide (2.5 eq), and a suitable solvent mixture such as acetonitrile/toluene.

-

Add chlorotrimethylsilane (1.1 eq) to the mixture. Heat the solution to approximately 50°C and stir for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 eq) to the reaction mixture in portions. Continue heating at 50°C for an additional 4-5 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. Add an appropriate anti-solvent like tert-butyl methyl ether (TBME) to precipitate the product.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the N-formamide intermediate.

Step 2: Dehydration to α-Tosyl-(4-chlorobenzyl) isocyanide

-

In a three-necked flask under an inert nitrogen atmosphere, dissolve the N-(α-Tosyl-(4-chlorobenzyl))formamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the stirred solution, ensuring the temperature remains low.

-

Slowly add triethylamine (6.0 eq) via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C. A thick precipitate will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly pouring it into a stirred mixture of ice and water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure α-Tosyl-(4-chlorobenzyl) isocyanide.

Trustworthiness Note: This protocol is based on established procedures for analogous α-tosylbenzyl isocyanides.[5] Researchers should perform small-scale trials to optimize reaction conditions, such as temperature, time, and stoichiometry, for this specific substrate. All steps involving isocyanides, which are known for their strong odors and potential toxicity, should be performed in a well-ventilated fume hood.

Reactivity and Applications in Drug Development

The synthetic utility of α-Tosyl-(4-chlorobenzyl) isocyanide stems from the combined reactivity of the isocyanide and tosyl groups. The tosyl group is a strong electron-withdrawing group, which increases the acidity of the adjacent benzylic proton, facilitating its deprotonation to form a stabilized carbanion. The isocyanide carbon is electrophilic, making it susceptible to nucleophilic attack, and is a key component in multicomponent reactions and cycloadditions.[4]

This reagent is particularly valuable for the synthesis of five-membered heterocycles, which are prevalent scaffolds in many natural products and pharmaceutical agents.[1][4] For instance, it can undergo base-induced cycloaddition reactions with aldimines to produce substituted imidazoles, a core structure in numerous bioactive compounds.[6]

Sources

The Enduring Versatility of the Isocyanide Group in Tosyl Compounds: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of the reactivity of the isocyanide group within tosyl-containing compounds, with a primary focus on the archetypal and exceptionally versatile reagent, p-toluenesulfonylmethyl isocyanide (TosMIC). We will dissect the unique electronic and structural features conferred by the interplay between the isocyanide moiety, the adjacent acidic methylene bridge, and the potent sulfonyl leaving group. This guide will move beyond a mere cataloging of reactions to provide a causal understanding of experimental design, mechanistic pathways, and the strategic application of these reagents in modern organic synthesis, particularly in the realms of heterocyclic chemistry and pharmaceutical development. Detailed, field-tested protocols for key transformations are provided, alongside a critical analysis of substrate scope and potential pitfalls. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the synthetic power of tosyl isocyanides.

The TosMIC Triumvirate: Unpacking the Reactivity of a Uniquely Functionalized C1 Synthon

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a stable, colorless, and practically odorless solid that has established itself as an indispensable tool in the synthetic chemist's arsenal.[1][2][3] Unlike many of its volatile and malodorous isocyanide counterparts, TosMIC's stability and ease of handling have contributed to its widespread adoption.[3] Its remarkable versatility stems from a synergistic interplay of three key functional components within its structure: the isocyanide group, the acidic α-carbon, and the tosyl group.[4]

-

The Isocyanide Group: The isocyano moiety (–N≡C) is the linchpin of TosMIC's reactivity. It exhibits a carbene-like character, allowing it to undergo α-addition reactions with a wide array of electrophiles and nucleophiles.[5] This dual reactivity is a cornerstone of its utility in multicomponent reactions.

-

The Acidic α-Carbon: The methylene protons situated between the electron-withdrawing isocyanide and sulfonyl groups are significantly acidic, with a pKa of approximately 14.[6] This allows for facile deprotonation under basic conditions to generate a nucleophilic carbanion, which is central to many of TosMIC's characteristic reactions.[6]

-

The Tosyl Group: The p-toluenesulfonyl (tosyl) group serves a dual purpose. Firstly, its strong electron-withdrawing nature enhances the acidity of the α-protons.[7] Secondly, it functions as an excellent leaving group (as tosylsulfinic acid) in elimination steps, a critical feature in the formation of aromatic heterocyclic systems.[8]

This unique combination of functionalities allows TosMIC to act as a versatile C1 synthon, participating in a diverse array of transformations including cycloadditions, multicomponent reactions, and reductive cyanations.[3][4]

The Van Leusen Reaction: A Gateway to Five-Membered Heterocycles

The Van Leusen reaction is arguably the most prominent application of TosMIC, providing a powerful and convergent route to a variety of five-membered heterocycles, which are privileged scaffolds in medicinal chemistry.[9][10]

Oxazole Synthesis

The reaction of TosMIC with aldehydes in the presence of a base, typically potassium carbonate in methanol, affords 5-substituted oxazoles.[1][6] This transformation is a cornerstone of heterocyclic synthesis and has been employed in the preparation of numerous biologically active molecules.[10]

Mechanism of the Van Leusen Oxazole Synthesis:

The reaction proceeds via a well-established multi-step mechanism:

-

Deprotonation: A base abstracts an acidic proton from TosMIC to form a resonance-stabilized carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

-

Cyclization: The newly formed alkoxide attacks the electrophilic carbon of the isocyanide group in an intramolecular 5-endo-dig cyclization to form a 4-tosyl-2-oxazoline intermediate.

-

Elimination: Base-promoted elimination of the tosyl group leads to the formation of the aromatic oxazole ring.[9][11]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: General Procedure for the Synthesis of 5-Alkyl-Oxazoles [1]

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add methanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux and stir for 4-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Imidazole Synthesis

The Van Leusen imidazole synthesis allows for the preparation of 1,5-disubstituted or 1,4,5-trisubstituted imidazoles from aldimines and TosMIC.[8] A particularly powerful variant is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and a primary amine.[3][4]

Mechanism of the Van Leusen Imidazole Synthesis:

The mechanism is analogous to the oxazole synthesis, with the Schiff base (imine) replacing the aldehyde:

-

Deprotonation: A base deprotonates TosMIC to form the carbanion.

-

Nucleophilic Addition: The carbanion adds to the carbon-nitrogen double bond of the imine.

-

Cyclization: The resulting amide anion attacks the isocyanide carbon to form a 4-tosyl-2-imidazoline intermediate.

-

Aromatization: Elimination of p-toluenesulfinic acid furnishes the imidazole ring.[3][8]

Caption: Mechanism of the Van Leusen Imidazole Synthesis.

Experimental Protocol: Van Leusen Three-Component Synthesis of a Trisubstituted Imidazole [12]

-

An aldehyde and a primary amine are stirred in a suitable solvent (e.g., methanol or THF) at room temperature to form the corresponding imine in situ.

-

TosMIC is then added to the reaction mixture, followed by the addition of a base (e.g., potassium carbonate).

-

The reaction is stirred at room temperature or heated to reflux until the reaction is complete as monitored by TLC.

-

The reaction mixture is worked up by adding water and extracting with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Pyrrole Synthesis

TosMIC can also be employed in the synthesis of pyrroles through a [3+2] cycloaddition reaction with Michael acceptors, such as α,β-unsaturated esters, ketones, or nitriles.[13]

Reductive Cyanation of Carbonyls

The Van Leusen reaction can also be utilized for the reductive cyanation of ketones and aldehydes, converting the carbonyl group into a nitrile with the addition of one carbon atom.[7][9] This transformation is particularly useful when a direct cyanation is challenging.[14]

Mechanism of Reductive Cyanation of Ketones:

-

Deprotonation and Addition: Similar to the heterocycle syntheses, TosMIC is deprotonated and adds to the ketone carbonyl.

-

Cyclization: The resulting alkoxide cyclizes onto the isocyanide to form a 4-tosyl-2-oxazoline.

-

Tautomerization and Ring Opening: Unlike with aldehydes, elimination of the tosyl group is not favored. Instead, a tautomerization occurs, followed by ring opening to form an N-formylated alkeneimine.

-

Solvolysis: In the presence of an alcohol and acid, the intermediate is solvolyzed to yield the final nitrile product.[7][9]

Table 1: Comparison of Reaction Conditions for TosMIC-Mediated Transformations

| Reaction | Substrate | Key Reagents | Solvent | Temperature | Typical Yields |

| Oxazole Synthesis | Aldehyde | K₂CO₃ | Methanol | Reflux | Good to Excellent |

| Imidazole Synthesis | Aldehyde, Amine | K₂CO₃ | Methanol/THF | RT to Reflux | Good to Excellent |

| Reductive Cyanation | Ketone | t-BuOK, Alcohol | THF/DME | -60 °C to Reflux | Moderate to Good |

α-Substituted TosMIC Derivatives: Expanding the Synthetic Scope

The reactivity of TosMIC can be further modulated and expanded through substitution at the α-carbon. Mono- and di-alkylation of TosMIC is readily achieved by deprotonation followed by reaction with alkyl halides.[6] These α-substituted derivatives are valuable reagents for the synthesis of more complex and highly substituted heterocyclic systems.[3][12] For instance, using an α-substituted TosMIC in the Van Leusen oxazole synthesis leads to the formation of 4-substituted or 4,5-disubstituted oxazoles.[1]

Applications in Drug Discovery and Development

The heterocyclic scaffolds readily accessible through TosMIC chemistry are prevalent in a vast number of pharmaceuticals and biologically active natural products.[2][10] The efficiency and modularity of the Van Leusen and related reactions make them highly attractive for the construction of compound libraries for high-throughput screening.

For example, TosMIC has been instrumental in the synthesis of:

-

HIV-1 attachment inhibitors: The azaindole core of potent HIV-1 gp120 protein inhibitors has been constructed using TosMIC.[1]

-

p38 Kinase Inhibitors: The oxazole core of certain p38 kinase inhibitors has been synthesized via the Van Leusen oxazole synthesis.[5]

-

Antifungal agents and muscle relaxants: TosMIC has been employed in the synthesis of various other medicinally relevant compounds.[2]

Conclusion

p-Toluenesulfonylmethyl isocyanide and its derivatives are remarkably versatile and powerful reagents in modern organic synthesis. The unique interplay of the isocyanide, acidic α-carbon, and tosyl leaving group allows for a rich and diverse range of chemical transformations. The Van Leusen reaction, in its various forms, provides an efficient and modular entry into the world of five-membered heterocycles, which are of paramount importance in medicinal chemistry. A thorough understanding of the underlying mechanisms and experimental nuances, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this exceptional class of compounds.

References

- Van Leusen Oxazole Synthesis: A Technical Support Guide. (2025). Benchchem.

- Aderohunmu, D. V., et al. (n.d.). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES.

- (2005, May 5). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.

- Van Leusen Imidazole Synthesis. Organic Chemistry Portal.

- Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). (n.d.).

- Tosylmethyl isocyanide: applications in organic synthesis and safety. (2023, July 20). ChemicalBook.

- Van Leusen reaction. (n.d.). Wikipedia.

- Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry (RSC Publishing).

- Van Leusen Reaction. NROChemistry.

- An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applic

- The Role of TosMIC in Modern Organic Synthesis: A Manufacturer's Perspective. (n.d.).

- TosMIC Whitepaper. (n.d.). Varsal Chemical.

- Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. (2025, August 6).

- van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.

- [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. (2017, July 7). NIH.

- Vchislo, N. V., Fedoseeva, V. G., & Verochkina, E. A. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 20(4), 372-393.

- Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118.

- 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Deriv

- Van Leusen Reaction. Organic Chemistry Portal.

- Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 43.

- van Leusen, D. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC).

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC - PubMed Central.

- Imidazole synthesis. Organic Chemistry Portal.

- Mechanism of van Leusen imidazole synthesis. (n.d.).

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.

- Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine. (2023, July 3). PMC - NIH.

- Recent advances in reactions of aryl sulfonyl isocyan

- Sulfonyl isocyanides RSO2NC. (2017, December 20). ChemRxiv | Cambridge Open Engage.

- TosMIC. Enamine.

- (PDF) Sulfonyl isocyanides RSO2NC. (2017, December 20).

- Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). (2025, November 11).

- Isocyanide. (n.d.). Wikipedia.

- 1-Ethyl-1-tosylmethyl Isocyanide (TosMIC): A Superior Reagent in Modern Organic Synthesis. Benchchem.

- Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. (2025, October 7).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. varsal.com [varsal.com]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]

A-Tosyl-(4-chlorobenzyl) Isocyanide: A Technical Guide to the Pivotal Role of the Tosyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Tosyl-(4-chlorobenzyl) isocyanide (TCBI) is a highly versatile reagent in modern organic synthesis, prized for its ability to construct complex molecular architectures, particularly heterocyclic scaffolds found in numerous pharmaceuticals.[1] Its synthetic power does not arise from the isocyanide functionality alone, but from a synergistic interplay with its geminal substituents. This guide focuses on the p-toluenesulfonyl (tosyl) group, a multifunctional moiety that dictates the unique reactivity of TCBI. We will explore the three principal roles of the tosyl group: as a potent electron-withdrawing group that enhances α-carbon acidity, as a superb leaving group that facilitates irreversible cyclization reactions, and as a steric controller that can influence stereochemical outcomes. Through mechanistic discussions, comparative data, and detailed protocols, this document provides a comprehensive understanding of how the tosyl group transforms a simple isocyanide into a powerful tool for synthetic innovation.

Introduction: The Isocyanide Reimagined

Isocyanides are a unique class of organic compounds characterized by a carbon-nitrogen triple bond. The isocyanide carbon possesses both nucleophilic and electrophilic character, making it a versatile functional group in a variety of transformations, including multicomponent reactions (like the Ugi and Passerini reactions) and cycloadditions.[2] However, simple alkyl isocyanides often lack the refined reactivity required for certain strategic bond formations.

The advent of α-sulfonylated isocyanides, most notably p-toluenesulfonylmethyl isocyanide (TosMIC), revolutionized the field.[3][4][5] These reagents exhibit a rich and multifaceted chemistry, largely attributable to the properties of the tosyl group.[6] α-Tosyl-(4-chlorobenzyl) isocyanide (TCBI), a derivative of TosMIC, builds upon this foundation, offering its own unique reactivity profile for constructing diverse molecular frameworks.[7][8] This guide dissects the specific contributions of the tosyl group to the chemical personality of TCBI.

The Tosyl Group: A Triad of Functionality

The remarkable utility of TCBI stems from the three distinct, yet interconnected, roles of the tosyl group. This functionality transforms the α-carbon from a simple methylene group into a highly reactive synthetic linchpin.

Role 1: α-Carbon Acidification (Electron-Withdrawing Activator)

The primary role of the tosyl group is to act as a powerful electron-withdrawing group. The sulfonyl moiety (SO₂) strongly pulls electron density away from the adjacent α-carbon through induction.[9][10] This inductive effect, combined with the electron-accepting nature of the isocyanide group, significantly increases the acidity of the proton on the α-carbon.[2][4]

This enhanced acidity (pKa of TosMIC is estimated at 14) allows for easy deprotonation of the α-carbon by common bases (e.g., K₂CO₃, DBU, NaH) to form a stabilized carbanion.[2][4] This carbanion is the key nucleophilic intermediate in many of TCBI's signature reactions. The stability of this anion is crucial; it allows the intermediate to exist in sufficient concentration to react efficiently with various electrophiles.[11][12]

Caption: The electron-withdrawing tosyl group facilitates deprotonation to form a stabilized carbanion.

Role 2: Facilitating Cyclization (Excellent Leaving Group)

While carbanion formation initiates the reaction, the tosyl group's second role—as an excellent leaving group—is what drives the formation of stable heterocyclic products.[13][14] After the initial nucleophilic attack of the TCBI carbanion on an electrophile (such as an aldehyde), a subsequent intramolecular cyclization often occurs. The final, irreversible step in many of these sequences is the elimination of the tosyl group as p-toluenesulfinic acid or its salt.

The p-toluenesulfinate anion is a very stable species due to resonance delocalization of the negative charge across the two oxygen atoms of the sulfonyl group.[15][16] This high stability makes it an excellent leaving group, providing a strong thermodynamic driving force for the final aromatization step that forms heterocycles like oxazoles or imidazoles.[17][18]

Role 3: Directing Reactivity (Steric Influence)

The tosyl group is sterically demanding. This bulk can influence the approach of reagents and control the regioselectivity or stereoselectivity of certain reactions. While less pronounced than its electronic effects, this steric hindrance can be a critical factor in complex synthetic sequences, guiding the formation of the desired isomer.

The Tosyl Group in Action: Synthesis of Oxazoles

The Van Leusen oxazole synthesis is a classic application that perfectly illustrates the dual electronic roles of the tosyl group.[17][18] In this reaction, TCBI condenses with an aldehyde in the presence of a base to form a 5-substituted oxazole.

Mechanism Breakdown:

-

Deprotonation: A base (e.g., K₂CO₃) removes the acidic α-proton from TCBI to form the nucleophilic carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

-

Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide oxygen attacks the electrophilic carbon of the isocyanide group, forming a five-membered dihydrooxazole ring (an oxazoline intermediate).

-

Elimination & Aromatization: The base facilitates the elimination of the tosyl group (as p-toluenesulfinate) and a proton, leading to the formation of the stable, aromatic oxazole ring.[17] This final step is irreversible and drives the reaction to completion.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

- 3. Tosylmethyl isocyanide (TosMIC Compound) Online | Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers [scimplify.com]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. TosMIC - Enamine [enamine.net]

- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 7. scbt.com [scbt.com]

- 8. A-TOSYL-(4-CHLOROBENZYL) ISOCYANIDE, CasNo.918892-30-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. reddit.com [reddit.com]

- 13. Khan Academy [khanacademy.org]

- 14. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of a-Tosyl-(4-chlorobenzyl) isocyanide

Introduction

a-Tosyl-(4-chlorobenzyl) isocyanide is a versatile organic compound that holds significant importance as a building block in synthetic and medicinal chemistry.[1] Its molecular structure, featuring a tosyl group, a 4-chlorobenzyl moiety, and a reactive isocyanide functional group, imparts unique electrophilic properties that are leveraged in the construction of complex molecules and heterocyclic scaffolds found in numerous natural products and pharmaceuticals. This guide provides a comprehensive technical overview of the solubility and stability of a-Tosyl-(4-chlorobenzyl) isocyanide, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these core physicochemical properties is paramount for its effective handling, storage, and application in synthetic protocols.

Physicochemical Properties

A summary of the key physicochemical identifiers for a-Tosyl-(4-chlorobenzyl) isocyanide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂ClNO₂S | [2][3] |

| Molecular Weight | 305.78 g/mol | [2][3] |

| Appearance | Sandy solid | [2] |

| CAS Number | 918892-30-5 | [2][3] |